molecular formula C18H17FN4O2 B2547046 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-18-0

1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2547046
CAS No.: 878734-18-0
M. Wt: 340.358
InChI Key: DKTGBMPXXKWSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 878734-18-0) is a triazole-based carboxamide derivative featuring a 2-ethoxyphenyl group at the triazole’s 1-position, a methyl group at the 5-position, and a 4-fluorophenyl-substituted carboxamide at the 4-position. Its molecular formula is C₁₈H₁₇FN₄O₂, with a molecular weight of 340.35 g/mol .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-3-25-16-7-5-4-6-15(16)23-12(2)17(21-22-23)18(24)20-14-10-8-13(19)9-11-14/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTGBMPXXKWSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: The ethoxyphenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles possess significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 1.02 to 74.28 μM across different cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The presence of the triazole moiety contributes to its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have reported that triazole derivatives exhibit broad-spectrum antibacterial and antifungal activities, making them candidates for treating infections .

Enzyme Inhibition

The triazole ring interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activities. This inhibition is crucial for potential applications in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study on Neurodegenerative Diseases

A study indicated that derivatives of 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyltriazole showed promising results in inhibiting AChE activity. This suggests potential applications in treating Alzheimer's disease .

Cancer Therapy Trials

Clinical trials exploring the efficacy of triazole derivatives in lung cancer treatment revealed that compounds with similar structures significantly induced apoptosis in A549 cells and other lung cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

A. Halogen-Substituted Analogues

  • Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
    • Differs by a chlorophenyl group instead of ethoxyphenyl.
    • Crystallography : Isostructural with compound 5 (fluorophenyl analogue) but exhibits altered crystal packing due to Cl’s larger van der Waals radius .
    • Impact : Halogen substitution affects intermolecular interactions (e.g., halogen bonding) and solubility.
  • Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
    • Features dual fluorophenyl groups.
    • Crystallography : Similar conformation to compound 4 but with tighter packing due to fluorine’s electronegativity .

B. Carboxamide Nitrogen Substituents

  • N-(tert-butyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3j): tert-butyl group replaces 4-fluorophenyl on the carboxamide.
  • 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Amino group at the 5-position and dimethoxyphenyl on the carboxamide. Biological Activity: Demonstrated antiproliferative activity against CNS cancer cells (SNB-75, GP = -27.30%) .
Structural Analogues with Modified Aromatic Systems
  • QTC-4-MeOBnEA (1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide): Quinoline core replaces the ethoxyphenyl group. Therapeutic Profile: Exhibits multitarget effects in Alzheimer’s disease models, highlighting the role of extended aromatic systems in CNS activity .
  • B20 (Pyridineamide derivative) :

    • Contains a pyridine-ether linkage and pyrrolidine moiety.
    • NMR Data : Distinct shifts (δ 8.51 ppm for pyridine protons) indicate electronic differences compared to the ethoxyphenyl group .

Key Observations :

  • Ethoxy vs. Halogen/Hydrophobic Groups : The 2-ethoxyphenyl group may improve solubility compared to halogenated analogues (e.g., Cl, Br) but reduce lipophilicity relative to tert-butyl derivatives.
  • Fluorophenyl vs. Methoxy/Amino Groups: Fluorine’s electron-withdrawing nature enhances binding to aromatic receptors (e.g., kinase targets), while methoxy/amino groups introduce hydrogen-bonding sites .

Biological Activity

1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2} with a molecular weight of 312.37 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, a study demonstrated that derivatives with similar structures exhibited significant antiproliferative effects against various cancer cell lines. Specifically:

  • MCF-7 (breast cancer) : IC50 = 1.1 μM
  • HCT-116 (colon cancer) : IC50 = 2.6 μM
  • HepG2 (liver cancer) : IC50 = 1.4 μM

These compounds were found to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis, contributing to their anticancer efficacy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies indicated that certain triazole derivatives possess inhibitory effects on common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and microbial growth.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased levels of reactive oxygen species (ROS), triggering apoptosis in cancer cells.
  • Molecular Docking Studies : Computational analysis indicates favorable binding interactions with target proteins related to cancer and microbial resistance .

Study 1: Anticancer Evaluation

A recent study synthesized a series of triazole derivatives including the target compound and evaluated their anticancer properties. The results indicated that the compound significantly reduced cell viability in multiple cancer cell lines compared to standard chemotherapy agents .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of the compound was assessed against various bacterial strains. Results showed that it exhibited substantial antibacterial activity, particularly against resistant strains of E. coli .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AnticancerHepG21.4
AntimicrobialE. coliN/A
AntimicrobialS. aureusN/A

Q & A

Q. Methodological

  • Co-solvent Systems: Use DMSO or cyclodextrin-based solutions to enhance solubility while maintaining biocompatibility.
  • Structural Analog Design: Introduce hydrophilic groups (e.g., hydroxyl, amine) to the ethoxyphenyl or methyltriazole moiety, balancing solubility and activity .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability.

How can researchers resolve contradictions between in vitro and in vivo activity data?

Q. Advanced

  • Comparative Assays: Replicate in vitro conditions (e.g., pH, serum proteins) in vivo to identify confounding factors like metabolic instability.
  • Pharmacokinetic Profiling: Measure plasma concentration-time curves to assess absorption and clearance rates.
  • Structural Analysis: Use SHELXL-refined crystallographic data to correlate activity with conformational changes in target binding pockets .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking: Tools like AutoDock Vina model binding poses with COX-2 or kinase targets, guided by crystallographic data from related triazole derivatives .
  • Quantitative Structure-Activity Relationship (QSAR): Train models on analogs (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide) to predict affinity and selectivity .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over time to identify critical hydrogen bonds or hydrophobic interactions.

How to validate the mechanism of action against proposed enzymatic targets?

Q. Advanced

  • Enzyme Inhibition Assays: Measure IC50_{50} values using fluorogenic substrates (e.g., for COX-2 or HDACs) and compare with positive controls .
  • siRNA Knockdown: Reduce target enzyme expression in cell lines and assess compound efficacy loss.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to confirm direct interactions .

What crystallographic methods ensure accurate refinement of the compound’s structure?

Q. Advanced

  • SHELXL Integration: Employ twin refinement and anisotropic displacement parameters for high-resolution data. Validate using R-factor convergence (<5%) and electron density maps .
  • WinGX Suite: Utilize ORTEP for visualizing anisotropic ellipsoids and Mercury for packing diagram analysis .

How to design studies integrating theoretical and experimental frameworks?

Q. Methodological

  • Hypothesis-Driven Workflows: Start with QSAR predictions, validate via synthesis and assay, then refine models iteratively .
  • Multi-Omics Integration: Combine transcriptomic data (e.g., target gene expression) with molecular docking to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.